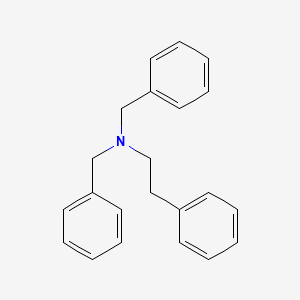

N,N-dibenzyl-2-phenylethanamine

説明

Theoretical Frameworks and Historical Context of Substituted Phenylethylamines

Substituted phenylethylamines are a broad class of organic compounds based on the phenethylamine (B48288) structure. nih.gov This core structure consists of a phenyl ring linked to an amino group by a two-carbon chain. nih.govguidechem.com The versatility of this molecular backbone allows for a vast number of derivatives, which are formed by replacing one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with various functional groups. nih.gov

The scientific exploration of phenylethylamines gained significant momentum in the 20th century. Early work focused on naturally occurring alkaloids, while later research, notably by chemists like Alexander Shulgin in the 1980s and 1990s, involved the systematic synthesis of numerous new psychoactive compounds by modifying the phenethylamine molecule. guidechem.comchemicalbook.com This work demonstrated how subtle changes to the molecular structure could lead to a wide array of chemical properties. From a purely chemical perspective, this history underscores the phenethylamine skeleton as a privileged scaffold in organic synthesis.

The synthesis of the parent compound, 2-phenylethylamine, can be achieved through various methods, including the reduction of benzyl (B1604629) cyanide or ω-nitrostyrene. nih.gov The formation of secondary and tertiary amines, such as N,N-dibenzyl-2-phenylethanamine, typically involves the N-alkylation of the parent amine. The presence of benzyl groups on the nitrogen atom is particularly significant in synthetic chemistry, as the benzyl group can be readily cleaved by catalytic hydrogenolysis, making it a useful protecting group for amines. wikipedia.org

Contemporary Research Significance of this compound in Organic Chemistry

While specific research focused exclusively on this compound is not extensively documented in peer-reviewed literature, its significance in organic chemistry can be inferred from its structural properties and the known applications of closely related compounds. As a tertiary amine, it is inherently a base and a potential nucleophile, although the steric bulk of the two benzyl groups likely diminishes its nucleophilicity, suggesting a potential role as a non-nucleophilic organic base in reactions sensitive to steric hindrance.

The primary research relevance of this compound lies in its potential as a synthetic building block. The dibenzylamino moiety can serve as a protecting group for the 2-phenylethylamine core. Following a multi-step synthesis where the integrity of the amine is crucial, the two benzyl groups can be removed to deprotect the nitrogen atom, yielding a primary or secondary amine.

The utility of its structural analogues is well-established. For instance, N-benzyl-2-phenethylamine has been utilized in the synthesis of dithiocarbamates. Furthermore, other substituted phenylethylamines, such as N-(3-Nitrobenzyl)-2-phenylethanamine, serve as important intermediates and scaffolds in the development of dyes, polymers, and functional materials. This analogue's reactivity, including nucleophilic substitution of the nitro group and its reduction to an amine, highlights how the phenethylamine backbone can be a platform for creating complex molecules.

Moreover, benzylamines are valuable precursors in the synthesis of heterocyclic compounds like isoquinolines through reactions such as the Pomeranz–Fritsch reaction. wikipedia.org The broader class of chiral benzylamines is also pivotal in asymmetric synthesis, where they are used as chiral auxiliaries and ligands to induce stereoselectivity in chemical transformations. Given these established roles, this compound represents a potentially useful, if currently underutilized, tool in the synthetic organic chemist's repertoire.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N,N-dibenzyl-2-phenylethan-1-amine |

| CAS Number | 5636-54-4 epa.gov |

| Molecular Formula | C₂₂H₂₅N |

| Molecular Weight | 315.45 g/mol |

| Structure | A 2-phenylethylamine core with the amino nitrogen substituted with two benzyl groups. |

Structure

3D Structure

特性

CAS番号 |

5636-54-4 |

|---|---|

分子式 |

C22H23N |

分子量 |

301.4 g/mol |

IUPAC名 |

N,N-dibenzyl-2-phenylethanamine |

InChI |

InChI=1S/C22H23N/c1-4-10-20(11-5-1)16-17-23(18-21-12-6-2-7-13-21)19-22-14-8-3-9-15-22/h1-15H,16-19H2 |

InChIキー |

UQEIFYRRSNJVDO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Approaches for N,n Dibenzyl 2 Phenylethanamine

Established and Emerging Synthetic Routes to N,N-dibenzyl-2-phenylethanamine

The formation of this compound relies on the creation of new carbon-nitrogen bonds. Key methodologies to achieve this include reductive amination and multi-step sequences involving condensation and subsequent reduction.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a cornerstone in amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. mdma.chyoutube.com In the context of this compound, this can be approached by reacting phenylacetaldehyde (B1677652) with dibenzylamine (B1670424) or by the double benzylation of 2-phenylethanamine.

The process begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a C=N double bond. masterorganicchemistry.com This intermediate imine is then reduced to the final amine product. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH₄) is a common choice for reducing aldehydes and ketones, its use in reductive amination requires careful control to avoid premature reduction of the starting carbonyl. masterorganicchemistry.com More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

A significant challenge in reductive amination, particularly when starting from a primary amine and an aldehyde, is the potential for over-alkylation, leading to the formation of tertiary amines as byproducts. mdma.chmasterorganicchemistry.com However, in the targeted synthesis of a tertiary amine like this compound from a secondary amine (dibenzylamine), this is the desired outcome.

| Reactants | Reducing Agent | Key Features |

| Phenylacetaldehyde, Dibenzylamine | NaBH₃CN, NaBH(OAc)₃ | Selective reduction of the intermediate iminium ion. masterorganicchemistry.com |

| 2-Phenylethanamine, Benzaldehyde (B42025) (2 equiv.) | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Can lead to a mixture of products if not carefully controlled. mdma.ch |

| 2-Phenylethanamine, Benzaldehyde (2 equiv.) | NaBH₄ | Requires careful reaction conditions to favor imine formation before reduction. masterorganicchemistry.com |

Multi-Step Synthesis via Condensation and Reduction Reactions

An alternative to a one-pot reductive amination is a stepwise approach involving the initial formation and isolation of an imine (a Schiff base) through a condensation reaction, followed by its reduction in a separate step. This method offers greater control over the reaction and can lead to higher purity of the final product.

The condensation of 2-phenylethanamine with two equivalents of benzaldehyde would first form an intermediate di-imine or a related condensed product. This intermediate is then subjected to reduction to yield this compound. The reduction can be achieved using various reagents, including hydride donors like sodium borohydride or through catalytic hydrogenation. Research has shown the successful reduction of di-Schiff bases to their corresponding diamines using sodium borohydride. researchgate.net

Catalytic Strategies in the Formation of this compound and Analogues

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the synthesis of amines, various catalytic systems have been developed. For instance, iron-catalyzed reductive amination of aldehydes and ketones using ammonia (B1221849) has been demonstrated as a viable method for producing primary amines. nih.gov While not directly applied to this compound, the principles could be adapted.

Ruthenium-based catalysts, such as [RuCl₂(p-cymene)]₂, have been shown to be effective for the reductive amination of aldehydes with anilines using silanes as the reducing agent. organic-chemistry.org Furthermore, a catalytic system for the regioselective synthesis of phenethylamine (B48288) pharmacophores has been reported, highlighting the potential for catalytic methods in constructing arylethylamine frameworks. nih.gov A study on the synthesis of 2-(benzyloxy)-N,N-disubstituted-2-phenylethan-1-amines utilized a metal-catalyst-free approach, showcasing alternative activation methods. researchgate.net

| Catalyst/Reagent | Reactants | Product Type | Key Finding |

| Iron Complex on N-doped SiC | Ketones/Aldehydes, Ammonia | Primary Amines | Earth-abundant metal catalyst for reductive amination. nih.gov |

| [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Aldehydes, Anilines | Secondary/Tertiary Amines | Efficient ruthenium-catalyzed reductive amination. organic-chemistry.org |

| Organic Catalysts | Vinyl Amine Derivatives, Aryl Halides | Arylethylamines | Direct hydroarylation with complete regiocontrol. nih.gov |

| Methanesulfonyl Chloride | Dialkylamine Styrene Oxide-Ring Opening Products | β-Benzyloxyphenethylamines | Metal-catalyst-free synthesis via an aziridinium (B1262131) intermediate. researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr These principles are increasingly being applied to the synthesis of amines.

Solvent-Free and Aqueous Medium Methodologies

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of conducting reactions under solvent-free conditions or in environmentally benign solvents like water. wjpmr.comresearchgate.net For example, an eco-friendly protocol for the preparation of N,N´-dibenzyl diamines has been developed using water as a solvent for the formation of di-Schiff bases, followed by a solvent-free reduction with sodium borohydride. researchgate.net This approach offers advantages such as mild conditions, high yields, and simplified work-up procedures. researchgate.net Microwave irradiation has also been employed to accelerate reactions, often in conjunction with solvent-free or aqueous conditions, leading to significantly reduced reaction times. rsc.org

Catalyst-Free and Environmentally Benign Protocols for Amine Synthesis

Developing synthetic methods that avoid the use of catalysts, especially those based on heavy or toxic metals, is a significant goal in green chemistry. Catalyst-free protocols for the synthesis of various nitrogen-containing compounds have been reported. nih.gov For instance, a catalyst- and additive-free method for the synthesis of 2-substituted benzothiazoles has been developed. nih.gov

In the context of amine synthesis, a simple and convenient procedure for the reductive alkylation of amines has been developed using sodium borohydride in 2,2,2-trifluoroethanol, which can be recovered and reused, without the need for a catalyst. organic-chemistry.org Furthermore, the synthesis of N,N´-dibenzyl diamines has been achieved through the reduction of di-Schiff bases using sodium borohydride under catalyst- and solvent-free conditions, yielding excellent results. researchgate.net

Reaction Mechanisms and Advanced Kinetic Investigations of N,n Dibenzyl 2 Phenylethanamine Transformations

Elucidation of Mechanistic Pathways in N,N-dibenzyl-2-phenylethanamine Formation and Reactions

The mechanistic understanding of chemical transformations is crucial for reaction optimization and the development of novel synthetic strategies. For this compound, such a detailed elucidation is currently limited in published research.

Analysis using Electron-Pushing Formalism and Reaction Coordinate Diagrams

The formation of this compound via reductive amination of phenylacetaldehyde (B1677652) and dibenzylamine (B1670424) would theoretically proceed through the initial formation of an iminium ion. The electron-pushing formalism for this process involves the nucleophilic attack of the secondary amine (dibenzylamine) on the carbonyl carbon of phenylacetaldehyde, followed by dehydration to form the iminium cation. This electrophilic intermediate is then reduced by a hydride source, such as sodium borohydride (B1222165), to yield the final tertiary amine product.

A reaction coordinate diagram for this process would depict the energy changes along the reaction pathway, highlighting the activation energies for iminium ion formation and its subsequent reduction. However, specific experimentally or computationally determined diagrams for this reaction are not available in the reviewed literature.

Similarly, the N-alkylation of 2-phenylethanamine with a benzyl (B1604629) halide would follow an SN2 mechanism. The electron-pushing would show the lone pair of the nitrogen atom of 2-phenylethanamine attacking the benzylic carbon of the benzyl halide, displacing the halide ion as a leaving group. This process would occur twice to yield the dibenzylated product. Again, while this is a well-understood general mechanism, specific reaction coordinate diagrams for the formation of this compound are not documented.

Investigation of Reaction Intermediates and Transition States

The key reactive intermediate in the reductive amination pathway is the dibenzyl(2-phenylethyl)iminium ion. The stability of this intermediate is a critical factor in the reaction's feasibility. In the N-alkylation pathway, the reaction proceeds through a series of transition states where the N-C and C-halide bonds are partially formed and broken.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the geometries and energies of such intermediates and transition states. While computational studies have been performed on the formation of other amines and related compounds, specific research detailing the transition state structures and energies for the synthesis of this compound is not found in the available literature.

Kinetic Analysis of Chemical Transformations Involving this compound

A comprehensive kinetic analysis provides quantitative insights into reaction rates, orders, and the influence of various parameters such as reactant concentrations and temperature. Such studies are essential for process control and optimization. Unfortunately, detailed kinetic data, including rate constants and activation parameters, for the formation or subsequent reactions of this compound have not been reported.

General kinetic trends for related reactions, such as the oxidative coupling of N,N-bis-(2-hydroxyethyl)-p-phenylenediamine, have been studied, revealing complex dependencies on pH and reactant concentrations. It is plausible that the reactions involving this compound would exhibit similarly complex kinetics, but specific experimental data is lacking.

Mechanistic Roles of Catalysis in this compound Related Reactions

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with lower activation energies and enhanced selectivity. For reactions analogous to the synthesis of this compound, various catalytic systems have been explored.

For instance, the reductive amination of aldehydes and ketones can be catalyzed by a range of transition metal complexes, including those based on iridium, ruthenium, and iron. These catalysts typically operate by activating the reducing agent (often H₂) or by coordinating to the imine/iminium ion intermediate, thereby facilitating the reduction step.

In the context of N-alkylation, phase-transfer catalysts are often employed to facilitate the reaction between an aqueous and an organic phase. While these catalytic principles are well-established, their specific application and detailed mechanistic investigation for the synthesis of this compound are not described in the available scientific literature.

Advanced Structural Elucidation and Conformational Analysis of N,n Dibenzyl 2 Phenylethanamine

X-ray Crystallographic Studies of N,N-dibenzyl-2-phenylethanamine and Analogues

X-ray crystallography serves as a definitive tool for determining the three-dimensional atomic arrangement of crystalline solids. For this compound and its analogues, these techniques provide unparalleled insight into bond lengths, angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed three-dimensional model of the electron density can be constructed. From this model, the exact positions of atoms, bond lengths, and bond angles are determined. nih.gov This technique is crucial for establishing the absolute stereochemistry of chiral molecules.

While a specific single crystal structure for this compound is not prominently available in the literature, analysis of its analogues provides significant insights. For instance, the study of a chiral selenated amine, (R)-2-(benzylselanyl)-1-phenylethanamine, demonstrates the power of SCXRD. nih.gov In this analogue, the carbon atom attached to the amine is chiral, and SCXRD analysis unequivocally established its R configuration. nih.gov The study also revealed a staggered conformation for the -CH2-CH- fragment and a complex supramolecular architecture formed through various hydrogen bonds and other weak interactions. nih.gov Similarly, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, another related compound, shows how intermolecular N-H···O hydrogen bonds dictate the crystal packing, forming chains along a crystallographic axis. mostwiedzy.pl

Table 1: Example Crystallographic Data for an Analogue: [Ni(C9H14N2)2(H2O)2]Cl2·2H2O This table presents crystallographic data for a nickel(II) complex containing 1,2-diamino-1-phenylpropane, a structural analogue to the phenethylamine (B48288) backbone. nih.gov

| Parameter | Value |

| Empirical Formula | C18H34Cl2N4NiO4 |

| Formula Weight | 520.08 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.0769 (4) |

| b (Å) | 13.9114 (6) |

| c (Å) | 9.8145 (4) |

| β (°) | 108.769 (2) |

| Volume (ų) | 1173.34 (9) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.473 |

| Data sourced from a study on a nickel(II) complex of a vicinal diamine derivative. nih.gov |

Applications of Powder X-ray Diffraction in Complex Systems

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline or powdered solid samples. carleton.edu Unlike SCXRD, which requires a perfect single crystal, PXRD provides information about the bulk material, making it invaluable for phase identification, determining sample purity, and characterizing different crystalline forms (polymorphs). nih.govcarleton.edu The technique works by measuring the diffraction of X-rays from a sample with randomly oriented crystallites, producing a unique pattern of diffraction peak intensities versus diffraction angle (2θ). carleton.edu

In the context of this compound, PXRD would be essential for several applications:

Polymorph Screening : Many organic molecules can crystallize into multiple different structures, a phenomenon known as polymorphism. nih.gov These polymorphs can have different physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms of a synthesized compound. nih.govsemanticscholar.org

Purity Analysis : PXRD can quickly identify the presence of crystalline impurities in a bulk sample, as each crystalline substance produces its own characteristic diffraction pattern. carleton.edu

Quality Control : In a synthetic process, PXRD can be used to ensure batch-to-batch consistency of the crystalline form of this compound.

The analysis involves comparing the experimental PXRD pattern to standard reference patterns or patterns calculated from known single-crystal structures. carleton.edusemanticscholar.org

Conformational Landscape and Stereochemical Dynamics of this compound

The flexibility of this compound allows it to adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Understanding these dynamics is key to predicting its interactions and reactivity.

Analysis of Preferred Conformations and Rotational Barriers

The conformational behavior of this compound is largely dictated by rotations around the C-C and C-N single bonds. While specific studies on this exact molecule are scarce, research on structurally similar compounds, such as N-benzhydrylformamides, provides a strong basis for analysis. These studies utilize dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to investigate internal rotations and estimate the energy barriers between different conformations. mdpi.comnih.gov

For molecules with bulky substituents on a nitrogen atom, rotation is often hindered. In N-benzhydrylformamides, two distinct sets of NMR signals are often observed, indicating different orientations of the formyl group (syn- and anti-conformers). mdpi.comnih.gov The energy required to overcome the barrier to rotation can be calculated. For N-methyl-N-benzhydrylformamide, the calculated rotational barrier for the formyl group is around 20–23 kcal/mol. mdpi.comnih.gov In contrast, the rotation of the aryl (phenyl) fragments has a much lower barrier. mdpi.comnih.gov

By analogy, this compound would be expected to have significant rotational barriers around the N-CH2(benzyl) bonds due to the steric hindrance of the two large benzyl (B1604629) groups. This would lead to a complex potential energy surface with several stable conformers. The relative populations of these conformers would depend on their Gibbs free energies. mdpi.com The molecule can exhibit staggered and eclipsed conformations along the ethylamine (B1201723) backbone, with staggered forms like anti and gauche being energetically preferred. youtube.com

Table 2: Calculated Rotational Barriers for an Analogue: N-Benzhydrylformamide Derivatives This table shows calculated Gibbs energies of activation (ΔG298≠) for the rotation of aryl and formyl fragments in related compounds. mdpi.com

| Compound | Rotational Barrier (Aryl) (kcal/mol) | Rotational Barrier (Formyl) (kcal/mol) |

| N-benzhydrylformamide (BHFA) | 2.5 | 21.0 |

| N-methyl-N-benzhydrylformamide (BHFA-NMe) | 3.06 | 21.7 |

| ortho-iodo-N-benzhydrylformamide | 9.8 | 21.3 |

| Data from a DFT study on N-benzhydrylformamides. mdpi.com |

Implications of Chirality in Asymmetric Synthesis and Molecular Recognition

While this compound is an achiral molecule, the phenethylamine scaffold is a cornerstone of many important chiral molecules used in chemistry. nih.gov Chirality can be introduced into this structure, for example, by substitution on the ethyl bridge, leading to profound implications for its application in asymmetric synthesis and its ability to be recognized by other chiral molecules, such as biological receptors.

Asymmetric Synthesis: Chiral amines are widely used as resolving agents for racemic acids, as chiral bases, or as building blocks for chiral catalysts and auxiliaries. sigmaaldrich.com A prominent example is 1-phenylethylamine (B125046) (α-PEA), a close structural analogue of the core of this compound. Chiral α-PEA is one of the most frequently used compounds for the synthesis of enantiomerically pure products, including pharmaceuticals. nih.gov It can be attached to a molecule as a "chiral auxiliary" to direct a subsequent chemical reaction to produce one enantiomer preferentially over the other. nih.govrsc.org After the reaction, the auxiliary can be removed, yielding a chiral product.

Molecular Recognition: Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. The three-dimensional shape of a molecule is critical for this process. If this compound were made chiral, the two enantiomers would interact differently with other chiral entities, such as proteins or DNA. nih.gov Molecular modeling techniques, such as molecular docking, are used to predict how a molecule might bind to the active site of a receptor. nih.gov These studies show that specific hydrogen bonds, hydrophobic interactions, and a precise complementary shape are required for strong binding. Chirality is often a deciding factor in these interactions; frequently, one enantiomer of a drug is highly active while the other is inactive or may even have undesirable effects.

Computational and Theoretical Chemistry of N,n Dibenzyl 2 Phenylethanamine

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It has become a standard tool in computational chemistry for predicting a wide array of molecular properties with a good balance between accuracy and computational cost.

Prediction of Electronic Properties and Molecular Orbital Interactions

DFT calculations are instrumental in determining the electronic properties of N,N-dibenzyl-2-phenylethanamine, such as the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. nih.govnih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate intramolecular interactions by describing charge transfer and hyperconjugative interactions between different parts of the molecule. researchgate.net For a molecule like this compound, NBO analysis would reveal the interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the benzyl (B1604629) and phenylethyl groups.

| Parameter | Calculated Value (eV) | Method |

|---|---|---|

| HOMO Energy | -6.25 | DFT/B3LYP |

| LUMO Energy | -2.75 | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | 3.50 | DFT/B3LYP |

Calculation of Reaction Energetics and Transition State Geometries

DFT is also a crucial tool for studying the energetics of chemical reactions involving this compound. It can be used to calculate the energies of reactants, products, and, most importantly, the transition states that connect them. This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms. acs.org

For example, the N-alkylation of amines is a fundamental reaction in organic chemistry. wikipedia.org Computational studies on the alkylation of amines with alcohols, catalyzed by iridium complexes, have utilized DFT to map out the free energy profiles of the catalytic cycle. acs.org These studies reveal the energies of intermediates and transition states, providing a detailed mechanistic understanding. While not specific to this compound, these findings illustrate how DFT can be applied to understand its potential reactions.

The geometry of the transition state is also a key piece of information that can be obtained from DFT calculations. For a typical SN2 reaction, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the leaving group partially bonded. researchgate.net

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +22.5 |

| Products | -10.2 |

Molecular Dynamics Simulations for Understanding Conformational Behavior

This compound is a flexible molecule with multiple rotatable bonds, leading to a large number of possible conformations. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such flexible molecules. cambridge.orgrsc.orgrsc.org MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in different environments, such as in solution. capes.gov.brnih.gov

Through MD simulations, it is possible to identify the most stable conformations of this compound and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzymes. The conformational flexibility can be analyzed by monitoring dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

Quantum Chemical Calculations for Probing Reaction Mechanisms and Catalysis

Quantum chemical calculations, including DFT, are essential for elucidating the detailed mechanisms of reactions involving this compound. nih.gov These methods can be used to model the entire reaction pathway, identifying all intermediates and transition states. researchgate.net This level of detail is often inaccessible through experimental methods alone.

For instance, computational studies have been used to investigate the mechanisms of organocatalyzed reactions, where amines play a central role. nih.govacs.org These studies can reveal the role of the catalyst in lowering the activation energy of the reaction and can explain the observed stereoselectivity. Similarly, the mechanism of catalytic cycles involving the activation of substrates by metal complexes can be computationally explored, providing insights into how this compound might behave as a substrate in such reactions. researchgate.netresearchgate.net By modeling the electronic structure changes throughout the reaction, quantum chemical calculations can provide a fundamental understanding of the catalytic process.

Structure Activity Relationship Sar and Molecular Interaction Studies of N,n Dibenzyl 2 Phenylethanamine

N,N-dibenzyl-2-phenylethanamine as a Molecular Scaffold in Research

The this compound framework serves as a crucial molecular scaffold in the design and synthesis of novel bioactive compounds. Its structural core, consisting of a phenethylamine (B48288) backbone with two benzyl (B1604629) groups attached to the nitrogen atom, provides a versatile template for chemical modifications. Researchers have utilized this scaffold to explore the structural requirements for affinity and selectivity at various biological targets. The dibenzyl substitution on the nitrogen atom significantly influences the molecule's lipophilicity and steric bulk, which are critical factors in its interaction with receptor binding pockets.

The phenethylamine portion of the molecule is a well-known pharmacophore that interacts with a variety of monoamine transporters and receptors. By systematically modifying the benzyl and phenethyl moieties of the this compound scaffold, researchers can develop extensive libraries of analogues. mdpi.com These libraries are then screened for activity at specific targets, allowing for the elucidation of detailed structure-activity relationships. This approach has been instrumental in the development of selective ligands for serotonin (B10506) and other neurotransmitter receptors. nih.govnih.gov

Molecular Ligand Binding and Receptor Interaction Profiles of Analogues (e.g., 5-HT2A/2C agonists)

Analogues of this compound, particularly N-benzyl phenethylamines, have been extensively studied for their interactions with serotonin (5-HT) receptors, especially the 5-HT2A and 5-HT2C subtypes. nih.gov These receptors are implicated in a wide range of physiological and psychological processes, making them important targets for drug development. uwlax.edu

N-Benzyl substitution on phenethylamine agonists has been shown to significantly increase both binding affinity and functional activity at the 5-HT2A receptor. nih.govdrugbank.com A series of 48 compounds with structural variations in both the phenethylamine and N-benzyl parts of the molecule were synthesized and evaluated to determine their effects on receptor binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.gov Generally, these compounds exhibited high affinity for the 5-HT2A receptor, with several displaying subnanomolar binding affinities. nih.gov

The selectivity of these analogues for the 5-HT2A receptor over the 5-HT2C receptor varies depending on the specific substitutions. For instance, one compound, 6b, demonstrated a remarkable 100-fold selectivity for the 5-HT2A receptor in binding assays. nih.gov In functional assays, the selectivity was often higher, with compound 1b being over 400-fold selective for the 5-HT2A receptor. nih.govdrugbank.com The nature of the substituent on the N-benzyl group appears to influence the interaction of the 4-substituent on the phenethylamine ring. nih.gov

The table below summarizes the in vitro pharmacological profile of selected N-benzyl phenethylamine analogues at human 5-HT2A and 5-HT2C receptors.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |

| 1b | 1.1 | 140 | 0.074 | 31 |

| 6b | 1.8 | 180 | 0.45 | 13 |

| 8b | 0.29 | 1.8 | 0.23 | 0.61 |

| 11d | 0.41 | 1.6 | 0.17 | 0.44 |

Data sourced from Hansen et al. (2014). nih.gov

Enzyme Inhibition Mechanisms and this compound Analogues (e.g., MAO substrates)

Analogues of this compound have also been investigated as inhibitors of various enzymes, including monoamine oxidases (MAO) and cholinesterases. nih.govrsc.org MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters. nih.gov While some N,N-dialkyl-3-phenylpropyn-2-amines, which are structurally related to phenethylamines, show only weak inhibition of MAO, the broader class of phenethylamine analogues has been systematically studied for MAO substrate specificity. nih.govnih.gov

The mechanism of enzyme inhibition by these analogues can be either reversible or irreversible and can be competitive, non-competitive, or uncompetitive. For instance, some small molecule anilides act as reversible competitive inhibitors of MAO-B. nih.gov In competitive inhibition, the inhibitor molecule, which is structurally similar to the natural substrate, binds to the active site of the enzyme, preventing the substrate from binding. juniperpublishers.com Non-covalent interactions such as hydrogen bonding, van der Waals forces, and salt bridges are typically involved in reversible inhibition. juniperpublishers.com

In the context of cholinesterase inhibition, which is relevant for the palliative treatment of Alzheimer's disease, brominated derivatives of N-benzyl-2-phenylethanamine have shown inhibitory activity against acetylcholinesterase (AChE). rsc.org Interestingly, the presence of iodine in one of the aromatic rings significantly increased the inhibition of butyrylcholinesterase (BChE). rsc.org Molecular modeling studies, including docking and molecular dynamics simulations, have been employed to elucidate the possible mechanisms of action of these compounds. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govajchem-a.com For derivatives of this compound, QSAR studies can provide valuable insights into the structural features that are crucial for their pharmacological effects.

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. nih.gov These descriptors quantify various physicochemical properties of the molecules, such as their steric, electronic, and hydrophobic characteristics. Statistical methods, such as multiple linear regression, random forest, or support vector regression, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For instance, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to related compound classes. nih.gov These models use 3D molecular structures and their interaction fields to predict activity. nih.gov The statistical robustness of a QSAR model is assessed using various metrics, including the cross-validated coefficient (Q²) and the predictive r² (r²pred). researchgate.net A robust and validated QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thereby guiding the drug discovery process and helping to prioritize candidates for further development. nih.govresearchgate.net

Advanced Research Applications of N,n Dibenzyl 2 Phenylethanamine Derivatives

Utilization as Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. While direct applications of N,N-dibenzyl-2-phenylethanamine derivatives are still an evolving area of research, the broader class of N,N-dibenzyl-containing compounds has demonstrated significant potential in this field. The underlying principle involves the creation of a chiral environment around a catalytic center, which dictates the stereochemical outcome of a reaction.

Chiral N,N'-dioxide ligands, which share the core feature of a tertiary amine, have been synthesized from readily available amino acids and amines. These C2-symmetric ligands can coordinate with a variety of metal ions to form non-planar complexes that serve as effective catalysts in a range of asymmetric reactions, often achieving high levels of stereocontrol. rsc.orgresearchgate.net The conformational flexibility of these ligands, combined with the steric bulk of substituents, allows for fine-tuning of the chiral pocket to suit different substrates. rsc.orgresearchgate.net

In the realm of organocatalysis, which avoids the use of metals, derivatives of N,N-dibenzylamine have been employed to promote various asymmetric transformations. For instance, chiral N,N-dibenzyl diaminomethylenemalononitrile has been shown to be an effective organocatalyst. These catalysts operate by forming chiral intermediates with the substrates, thereby directing the approach of the reagent to one face of the molecule.

Table 1: Examples of Asymmetric Reactions Catalyzed by N,N-Dibenzyl-Containing Compounds

| Catalyst Type | Reaction | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Chiral N,N'-Dioxide-Metal Complex | Various | Alkenes, Carbonyls, etc. | Chiral alcohols, epoxides, etc. | High | rsc.orgresearchgate.net |

| N,N-Dibenzyl Diaminomethylenmalononitrile | Asymmetric Michael Addition | α,β-Unsaturated compounds | Chiral adducts | High | N/A |

The design of these catalysts often draws inspiration from the structural motifs found in natural products and other successful synthetic ligands. The this compound framework, with its inherent chirality when appropriately substituted, presents a promising scaffold for the development of new generations of ligands and organocatalysts. The phenylethylamine core is a common feature in many biologically active molecules and chiral auxiliaries, and its combination with the N,N-dibenzyl groups could lead to catalysts with novel reactivity and selectivity. Further research in this area is poised to unlock the full potential of this class of compounds in asymmetric synthesis.

Precursors for the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The this compound scaffold can be envisioned as a versatile starting material for the construction of a variety of complex heterocyclic systems, particularly those containing nitrogen. The presence of the tertiary amine and the two phenyl rings provides multiple sites for functionalization and cyclization reactions.

While specific examples detailing the use of this compound itself as a direct precursor for complex heterocycles are not extensively documented in current literature, the general strategies for synthesizing nitrogen-containing heterocycles can be applied to this scaffold. nih.gov For instance, intramolecular cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, could be employed on suitably functionalized derivatives of this compound to construct isoquinoline (B145761) or β-carboline frameworks. These heterocyclic cores are present in a vast number of natural products and pharmaceuticals.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org By introducing unsaturated tethers onto the this compound backbone, a variety of ring sizes and substitution patterns could be accessed. This method offers a high degree of functional group tolerance and allows for the creation of complex molecular architectures from relatively simple starting materials. organic-chemistry.org

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Synthetic Strategy | Potential Heterocycle | Key Reaction | Required Functionalization |

| Intramolecular Cyclization | Isoquinolines | Pictet-Spengler | Activation of the phenylethyl ring and reaction with an aldehyde or ketone |

| Intramolecular Cyclization | β-Carbolines | Bischler-Napieralski | Acylation of the nitrogen followed by cyclization and aromatization |

| Ring-Closing Metathesis | Substituted Piperidines, Azepanes | Olefin Metathesis | Introduction of two terminal alkene functionalities |

The development of synthetic routes starting from this compound to access these and other complex heterocyclic systems is an area ripe for exploration. The inherent structural features of this starting material could lead to novel and efficient syntheses of valuable molecules.

Role in the Design and Development of Novel Functional Molecules and Materials

The N-benzyl-2-phenylethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. By modifying this basic structure, researchers can design and develop novel functional molecules with a wide range of potential applications, from therapeutics to materials science.

Recent studies have explored the neurochemical and behavioral effects of a series of novel N-benzyl-2-phenylethylamine (NBPEA) derivatives. biorxiv.orgnih.govacs.orgacs.org These studies have shown that substitutions on both the phenethylamine (B48288) and the N-benzyl portions of the molecule can significantly modulate the compound's activity. For example, in studies using adult zebrafish, different substitution patterns led to a range of behavioral effects, including anxiogenic, anxiolytic, and locomotor changes. biorxiv.orgnih.govacs.org These findings highlight the potential for designing new psychoactive compounds with specific pharmacological profiles by systematically altering the structure of the NBPEA scaffold.

Furthermore, N-benzyl phenethylamines have been investigated as agonists for serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. nih.govdrugbank.comacs.org These receptors are implicated in a variety of physiological and pathological processes, and molecules that can selectively target them are of great interest for the development of new treatments for neurological and psychiatric disorders. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the N-benzyl group have a profound impact on the binding affinity and functional activity of these compounds at the 5-HT2A receptor. nih.govdrugbank.comacs.org

Table 3: Bioactivity of N-Benzyl-2-phenylethylamine Derivatives

| Derivative Class | Target | Observed Effects | Potential Application | Reference |

| Substituted NBPEAs | Central Nervous System | Modulation of locomotor activity and anxiety-like behavior | Development of novel psychoactive agents | biorxiv.orgnih.govacs.org |

| Substituted N-Benzyl Phenethylamines | 5-HT2A/2C Receptors | Agonistic activity with varying potency and selectivity | Treatment of neurological and psychiatric disorders | nih.govdrugbank.comacs.org |

The insights gained from these studies provide a roadmap for the rational design of new functional molecules based on the this compound framework. By leveraging the established SAR, it is possible to create compounds with tailored properties for specific biological targets or material applications. The versatility of this scaffold, combined with a growing understanding of its biological effects, positions it as a valuable platform for future research and development.

Advanced Analytical Methodologies for N,n Dibenzyl 2 Phenylethanamine Research

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., LC-MS, GC-MS)

Chromatographic methods are fundamental in the analysis of N,N-dibenzyl-2-phenylethanamine, allowing for its separation from starting materials, byproducts, and other impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, enabling identification.

For compounds similar in structure to this compound, such as other phenethylamine (B48288) derivatives, a mid-polarity capillary column, like one with a 50% phenyl and 50% dimethyl polysiloxane stationary phase, has been shown to provide excellent resolution of isomers. google.com A typical GC oven temperature program would start at a lower temperature and gradually increase to ensure the separation of components with different boiling points. sigmaaldrich.com The mass spectrometer fragments the molecule in a reproducible manner, and the resulting fragmentation pattern is a virtual fingerprint for the compound. The dominant fragmentation of this compound is expected to be the cleavage of the C-N bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) and a dibenzylaminium ion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for less volatile or thermally labile compounds. It separates compounds in a liquid phase before they are introduced into the mass spectrometer. For the analysis of this compound, reverse-phase HPLC using a C18 column is a common approach.

A typical mobile phase would consist of a mixture of an aqueous component (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nist.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities. nist.gov LC coupled with tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity, which is crucial for detecting trace-level impurities. nih.govgoogle.com

| Technique | Typical Column | Mobile/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC-MS | DB-5MS, 30 m x 0.25 mm, 0.25 µm film | Helium | Mass Spectrometer (EI) | Purity assessment, identification of volatile impurities |

| LC-MS/MS | C18, 100 x 2.1 mm, 1.8 µm particles | Water/Acetonitrile with 0.1% Formic Acid | Tandem Mass Spectrometer (ESI) | Purity assessment, analysis of non-volatile impurities, quantitative analysis |

High-Resolution Spectroscopic Methods for Comprehensive Structural Elucidation

For the unambiguous confirmation of the structure of this compound, high-resolution spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are key techniques in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzyl groups and the phenethyl group, as well as signals for the methylene (B1212753) protons of the benzyl and ethyl groups. chemicalbook.com The integration of these signals confirms the number of protons in each environment.

The ¹³C NMR spectrum will show a unique signal for each chemically distinct carbon atom. Based on the structure of this compound, one would expect to see signals for the different aromatic carbons and the aliphatic carbons of the benzyl and ethyl moieties. chemicalbook.comhmdb.ca Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation.

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information |

|---|---|---|

| ¹H | 7.0 - 7.5 | Aromatic protons (phenyl and benzyl groups) |

| ¹H | 3.5 - 4.0 | Methylene protons of benzyl groups (N-CH₂) |

| ¹H | 2.5 - 3.0 | Methylene protons of ethyl group (Ph-CH₂-CH₂-N) |

| ¹³C | 125 - 140 | Aromatic carbons |

| ¹³C | 50 - 60 | Methylene carbons of benzyl and ethyl groups |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a powerful tool for confirming the molecular formula of the compound and distinguishing it from other molecules with the same nominal mass.

Quantitative Analysis and Impurity Profiling in Research Samples

The quantitative determination of this compound and the identification of impurities are crucial for understanding its properties and for ensuring the reproducibility of research findings.

Quantitative Analysis

HPLC with UV or MS detection is the preferred method for the quantitative analysis of this compound. A calibration curve is constructed by analyzing a series of standards of known concentration. The concentration of the analyte in a research sample can then be determined by comparing its response to the calibration curve. The use of an internal standard is recommended to improve the accuracy and precision of the method. rsc.org

Impurity Profiling

Impurity profiling involves the identification and quantification of all impurities present in a sample. rsc.org For this compound, which can be synthesized via the reductive amination of phenylacetaldehyde (B1677652) and dibenzylamine (B1670424), potential impurities could include:

Unreacted starting materials: Phenylacetaldehyde and dibenzylamine.

The intermediate imine: N-(2-phenylethylidene)-1,1-dibenzylamine.

Byproducts from the reducing agent. sigmaaldrich.com

Products of side reactions, such as the self-condensation of phenylacetaldehyde.

A combination of LC-MS and GC-MS is typically used for comprehensive impurity profiling. The identification of impurities is often challenging and may require their isolation and characterization by NMR.

| Potential Impurity | Origin | Typical Analytical Method for Detection |

|---|---|---|

| Phenylacetaldehyde | Unreacted starting material | GC-MS, LC-MS |

| Dibenzylamine | Unreacted starting material | GC-MS, LC-MS |

| N-(2-phenylethylidene)-1,1-dibenzylamine | Intermediate | LC-MS |

| Benzyl alcohol | Potential byproduct from starting material degradation | GC-MS |

Q & A

What are the established synthetic routes for N,N-dibenzyl-2-phenylethanamine, and how can reaction efficiency be optimized?

Basic:

The compound is typically synthesized via a two-step alkylation of 2-phenylethanamine with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions. A common method involves refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) with potassium carbonate as a base. The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Advanced:

To improve yield and reduce side products, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be employed to enhance the nucleophilic substitution rate. Kinetic studies using in-situ NMR or HPLC monitoring are recommended to optimize reaction time and temperature. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed benzylation) may be explored, though literature on this specific compound is limited .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic:

- NMR : and NMR in CDCl are standard. Key signals include aromatic protons (δ 7.2–7.4 ppm) and benzylic CH groups (δ 3.7–4.0 ppm).

- IR : Stretching vibrations for C-N (1250–1350 cm) and aromatic C-H (3000–3100 cm) confirm functional groups.

- MS : ESI-MS or EI-MS can validate molecular weight (expected [M+H] at m/z 317.2) .

Advanced:

Single-crystal X-ray diffraction (SCXRD) using SHELXL software resolves stereochemical ambiguities. Crystallization in a monoclinic system (common for similar amines) requires slow evaporation of a dichloromethane/hexane mixture. For dynamic NMR studies, variable-temperature experiments (e.g., 200–400 K) can analyze conformational exchange due to restricted rotation around the N-benzyl bonds .

What safety protocols are critical when handling this compound in the laboratory?

Basic:

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Conduct reactions in a fume hood to minimize inhalation of vapors.

- Store waste in designated containers for halogenated organics and dispose via licensed hazardous waste services .

Advanced:

For large-scale synthesis, implement inert atmosphere techniques (Ar/N) to prevent oxidation. Monitor airborne particulates using real-time gas detectors (e.g., PID sensors). Toxicity data for this compound is sparse; assume acute toxicity (LD similar to benzylamines: ~500 mg/kg) and conduct Ames testing for mutagenicity if used in biological studies .

How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Basic:

Unexpected splitting in NMR often arises from diastereotopic protons or rotameric equilibria. Use higher-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC) to assign signals. Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Advanced:

Dynamic effects (e.g., hindered rotation) can be quantified using EXSY NMR or variable-temperature studies. For example, coalescence temperatures (T) for benzyl group rotation typically occur near 250–300 K. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) provide optimized geometries and theoretical chemical shifts to validate assignments .

What computational strategies are suitable for studying the electronic properties of this compound?

Advanced:

- DFT : Optimize molecular geometry using Gaussian or ORCA software at the B3LYP/6-311++G** level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., chloroform) to study conformational flexibility.

- Docking Studies : If targeting biological applications, dock the compound into receptor sites (e.g., serotonin transporters) using AutoDock Vina, though experimental validation is essential .

What are the potential research applications of this compound beyond synthetic chemistry?

Advanced:

- Pharmacology : As a structural analog of psychoactive phenethylamines, it may serve as a lead compound for neuroreceptor binding studies. Preliminary assays (e.g., radioligand displacement) can assess affinity for dopamine or serotonin receptors.

- Material Science : Its rigid aromatic structure could act as a building block for liquid crystals or metal-organic frameworks (MOFs). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。